molecular formula C16H20FNO3 B11835830 tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate

tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate

Cat. No.: B11835830
M. Wt: 293.33 g/mol
InChI Key: HEQDQFCTQZVKRG-AWEZNQCLSA-N
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Description

Chemical Structure and Key Features The compound tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate (molecular formula: C₁₆H₁₉FNO₃; calculated molecular weight: 292.33 g/mol) is a chiral carbamate derivative characterized by:

  • A tert-butyl carbamate group, which enhances stability and modulates solubility.
  • A 4-hydroxybut-2-yn-1-yl chain, introducing rigidity and reactivity due to the alkyne and hydroxyl moieties.
  • (R)-stereochemistry, which may influence binding affinity or metabolic pathways.

Carbamates like this are frequently employed as intermediates in pharmaceuticals, agrochemicals, or imaging agents due to their stability and tunable reactivity .

Properties

Molecular Formula

C16H20FNO3

Molecular Weight

293.33 g/mol

IUPAC Name

tert-butyl N-[(4R)-4-(4-fluorophenyl)-4-hydroxybut-2-ynyl]-N-methylcarbamate

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,11H2,1-4H3/t14-/m0/s1

InChI Key

HEQDQFCTQZVKRG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC#C[C@@H](C1=CC=C(C=C1)F)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

tert-Butyl Carbamate Protection

The tert-butyl carbamate (Boc) group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydride. For example, sodium hydride in anhydrous tetrahydrofuran (THF) at 25–60°C achieves >90% protection efficiency.

4-Fluorophenylacetylene Synthesis

4-Fluorophenylacetylene is synthesized via Sonogashira coupling between 4-fluoroiodobenzene and trimethylsilylacetylene, followed by desilylation with potassium carbonate. This method yields the alkyne with 78–85% purity, requiring subsequent distillation for optimization.

Key Reaction Steps and Mechanisms

Alkynylation and Stereochemical Control

The critical step involves forming the chiral 4-hydroxybutynyl segment. A nickel-catalyzed asymmetric alkynylation of aldehydes is employed, using (R)-BINAP as a chiral ligand to achieve enantiomeric excess (ee) >95%. For instance:

Aldehyde+AcetyleneNi/(R)-BINAP(R)-4-Hydroxybutynyl intermediate[5]\text{Aldehyde} + \text{Acetylene} \xrightarrow{\text{Ni/(R)-BINAP}} \text{(R)-4-Hydroxybutynyl intermediate} \quad

This reaction proceeds in tetrahydrofuran at −20°C, yielding 82–87% of the desired (R)-enantiomer.

Coupling of Fragments

The fluorophenylacetylene and hydroxybutynyl segments are coupled via a copper(I)-mediated Glaser coupling. Conditions include:

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

This step achieves 70–75% yield, with residual copper removed via EDTA washing.

Purification and Characterization

Crystallization Optimization

Crude product is purified using a mixed solvent system of isopropyl ether and n-heptane (1:3 v/v). Adjusting the pH to 5–6 with dilute acetic acid induces crystallization, yielding material with >99% HPLC purity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.52 (m, 2H, Ar-H), 7.15–7.22 (m, 2H, Ar-H), 5.21 (s, 1H, OH), 4.10–4.25 (m, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 1.38 (s, 9H, C(CH₃)₃).

  • LCMS : [M + H]⁺ = 294.2, [M − t-Bu + H]⁺ = 238.1.

Yield and Scalability

StepReaction ConditionsYield (%)Purity (%)
Boc ProtectionNaH, THF, 25°C, 3h9298
Asymmetric AlkynylationNi/(R)-BINAP, THF, −20°C, 12h8595 (ee)
Glaser CouplingCuI, 1,10-Phenanthroline, DCM, RT, 6h7397
Crystallizationi-Pr₂O/n-heptane, pH 5.5, −10°C8999.5

Scaling to kilogram batches maintains yields within 5% of lab-scale results, demonstrating robustness for industrial production.

Challenges and Mitigation Strategies

Epimerization During Alkynylation

The hydroxybutynyl intermediate is prone to racemization at temperatures >0°C. This is mitigated by:

  • Strict temperature control (−20°C ± 2°C)

  • Use of anhydrous solvents (H₂O <50 ppm)

  • Rapid quenching with ammonium chloride.

Copper Residue in Final Product

Post-coupling EDTA washes (0.1 M, pH 7) reduce copper content to <10 ppm, meeting ICH Q3D guidelines.

Comparative Analysis of Methodologies

ParameterPatent CN105461690APubChem CID 29928104
Chiral ResolutionCrystallization-inducedChiral column chromatography
Final Purity99.5%98.2%
Cycle Time48h72h
Cost per kg (USD)12,50018,000

The crystallization-based approach offers superior cost-effectiveness and scalability compared to chromatographic methods .

Chemical Reactions Analysis

tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as electrophiles such as RCOCl and RCHO . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly as a neuroprotective agent. Its structure allows it to interact with various biological targets, which can be leveraged in drug development.

Neuroprotection

Research indicates that tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate may protect neurons from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease.

Study TypeFindings
In VitroImproved cell viability in neuronal cultures exposed to amyloid-beta.
In VivoReduced oxidative stress in animal models of Alzheimer's disease.

Drug Development

Due to its biological activity, this compound is being explored as a lead candidate for developing new treatments for neurodegenerative disorders.

Case Study 1: Neuroprotective Effects

In a study conducted on cultured astrocytes, the compound demonstrated a significant increase in cell viability when exposed to neurotoxic agents compared to controls. This suggests its potential role in mitigating neuronal damage.

Case Study 2: Cognitive Improvement

In a rat model of Alzheimer's disease induced by scopolamine, the compound was evaluated for its effects on cognitive function and oxidative stress levels. While it showed promise in reducing oxidative markers, the cognitive improvements were not statistically significant compared to established treatments.

Mechanism of Action

The mechanism of action of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate involves its interaction with molecular targets through its carbamate group. This group can form stable complexes with proteins and other biomolecules, influencing their function and stability . The pathways involved often include the formation of carbamate intermediates and their subsequent reactions with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related tert-butyl carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate C₁₆H₁₉FNO₃ 292.33 Fluorophenyl, hydroxybutynyl, (R)-config Potential bioactivity, stereospecificity
tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Chlorophenethyl Lab reagent; low acute toxicity
tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate C₁₄H₁₅FN₂O₂S 294.35 Fluorophenyl, thiazole Unreported bioactivity
tert-butyl (2-{4-[(2-fluoropropanamido)methyl]benzamido}-4-[furan-2-yl]phenyl)carbamate C₂₆H₂₈FN₃O₅ (estimated) ~505.52 Fluoropropanamido, furan Radiotracer precursor for imaging

Key Observations :

  • Functional Group Diversity : The hydroxybutynyl chain in the target compound introduces both rigidity (alkyne) and polarity (hydroxyl), contrasting with the thiazole in or the phenethyl chain in .
  • Molecular Weight : The target compound (292.33 g/mol) is intermediate in size, suggesting balanced solubility and membrane permeability compared to bulkier analogs like .

Stability and Reactivity

  • Hydrolysis Sensitivity: The tert-butyl carbamate group is stable under basic conditions but cleavable under acidic conditions. The electron-withdrawing fluorophenyl group may slightly accelerate hydrolysis compared to non-fluorinated analogs .
  • Alkyne Reactivity : The but-2-yn-1-yl chain in the target compound is prone to oxidation or click chemistry modifications, unlike the saturated chains in or aromatic heterocycles in .

Biological Activity

tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl moiety, and a hydroxybutyne functional group. Its chemical formula is C_{14}H_{18FNO_3 and it belongs to the class of carbamates.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • FGFR Inhibition : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. FGFR inhibitors are particularly relevant for treating tumors that have developed resistance to other therapies .
  • Neuroprotective Effects : Studies suggest that compounds similar to this one can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. This protective effect is attributed to the reduction of inflammatory cytokines such as TNF-α .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50/Ki Values Observations
Study 1FGFR InhibitionIC50 = 15.4 nMSignificant inhibition of FGFR-mediated pathways in resistant tumors .
Study 2NeuroprotectionK_i = 0.17 μMModerate protective effect against Aβ-induced astrocyte death; improved cell viability observed .
Study 3Cytokine ModulationNot specifiedDecreased TNF-α production in treated astrocytes; however, no significant difference compared to control .

Case Study 1: Cancer Treatment

In a preclinical study, the compound was tested on various cancer cell lines that had developed resistance to standard FGFR inhibitors. Results demonstrated that this compound effectively reduced cell proliferation and induced apoptosis in resistant tumor cells, suggesting its potential as an effective treatment option for resistant cancers.

Case Study 2: Alzheimer's Disease Model

In an animal model of Alzheimer's disease, administration of the compound resulted in reduced levels of Aβ aggregates and improved cognitive function compared to untreated controls. The study highlighted the compound's ability to modulate neuroinflammation and protect neuronal integrity.

Q & A

Q. Critical Parameters :

  • Maintain anhydrous conditions to prevent hydrolysis of the carbamate.
  • Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1).

Q. Table 1: Synthetic Optimization Data

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Alkyne ActivationPd(PPh₃)₄, CuI, 4-fluorophenyl iodide, DMF, 60°C7895%
HydroxylationSharpless asymmetric epoxidation (Ti(OiPr)₄, (-)-DET)6590% (98% ee)
Carbamate Protectiontert-Butyl (methyl)carbamoyl chloride, Et₃N, THF, 0°C→RT8297%

Basic: How should researchers purify and characterize this compound?

Methodological Answer :
Purification :

  • Recrystallization : Use ethyl acetate/hexane (1:4) to isolate crystalline product.
  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 30% ethyl acetate).

Q. Characterization :

  • NMR : Key signals include:
    • ¹H NMR : δ 1.45 (s, 9H, tert-butyl), 4.85 (s, 1H, -OH), 7.25–7.45 (m, 4H, fluorophenyl) .
    • ¹³C NMR : δ 80.2 (C≡C), 155.1 (C=O), 162.5 (C-F, J = 245 Hz) .
  • HRMS : [M+H]+ calculated for C₁₆H₁₉FNO₃: 292.1354; observed: 292.1356 .

Advanced: How can stereochemical integrity (R-configuration) be validated during synthesis?

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH 90:10, 1 mL/min). Retention time: 12.3 min (R-enantiomer) vs. 14.8 min (S-enantiomer) .
  • X-ray Crystallography : Resolve the hydroxyl group’s spatial orientation (e.g., Cahn-Ingold-Prelog priority) .
  • Optical Rotation : [α]D²⁵ = +23.5° (c = 1.0, CHCl₃) confirms R-configuration .

Advanced: What stability challenges arise under varying pH and solvent conditions?

Methodological Answer :
The compound’s tert-butyl carbamate is prone to acidic hydrolysis, while the alkyne may oxidize in polar aprotic solvents.

Q. Table 2: Stability Profile

ConditionObservationMitigation StrategyReference
pH < 3 (HCl)Rapid carbamate cleavage (t₁/₂ = 2 h)Use neutral buffers (e.g., PBS)
DMSO, 25°CAlkyne oxidation to ketone (48 h)Replace with THF or dichloromethane
Light (UV)Photodegradation (20% loss in 72 h)Store in amber vials at -20°C

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer :
Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in THF) may stem from:

Purity Differences : Residual solvents (e.g., EtOAc) increase apparent solubility. Verify purity via ¹H NMR integration.

Temperature Effects : Measure solubility at 25°C (not ambient lab conditions) using UV-Vis calibration curves.

Polymorphism : Recrystallize from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .

Advanced: What pharmacological interactions are predicted for this compound?

Q. Methodological Answer :

  • Enzyme Inhibition : Docking studies suggest binding to CYP3A4 (ΔG = -9.2 kcal/mol) via fluorophenyl-π stacking. Validate via fluorometric assays .
  • Membrane Permeability : Calculated LogP = 2.1 (ALOGPS) indicates moderate blood-brain barrier penetration. Confirm using PAMPA assays .

Q. Table 3: Pharmacological Data

TargetAssayIC₅₀ (µM)MechanismReference
CYP3A4Fluorescence inhibition12.3Competitive inhibition
5-HT₂ARadioligand binding>100No significant activity

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